

# A Technical Guide to the Synthesis and Characterization of 3,5-Dicarbomethoxyaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

Cat. No.: *B182512*

[Get Quote](#)

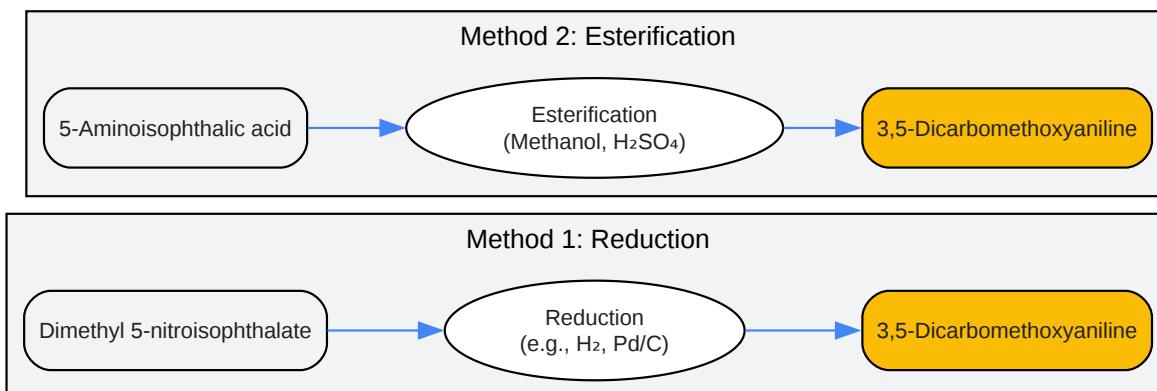
For Researchers, Scientists, and Drug Development Professionals

## Introduction

3,5-Dicarbomethoxyaniline, also known as **Dimethyl 5-aminoisophthalate**, is a valuable aromatic amine intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester moieties, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline, offering detailed experimental protocols and comprehensive analytical data to support research and development activities.

## Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dicarbomethoxyaniline is presented in the table below.


| Property          | Value                                                                             | Reference                                                   |
|-------------------|-----------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 99-27-4                                                                           | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>                                   | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Molecular Weight  | 209.20 g/mol                                                                      | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Appearance        | White to off-white crystalline solid                                              | <a href="#">[1]</a>                                         |
| Melting Point     | 178-181 °C                                                                        | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Solubility        | Soluble in chloroform and ethyl acetate; sparingly soluble in methanol and water. | <a href="#">[2]</a> <a href="#">[3]</a>                     |

## Synthesis of 3,5-Dicarbomethoxyaniline

The synthesis of 3,5-Dicarbomethoxyaniline can be achieved through several routes. Two common and effective methods are detailed below: the reduction of dimethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.

## Synthesis Workflow

Synthesis Pathways of 3,5-Dicarbomethoxyaniline



[Click to download full resolution via product page](#)

Caption: Overview of the two primary synthesis routes for 3,5-Dicarbomethoxyaniline.

## Experimental Protocols

### Method 1: Reduction of Dimethyl 5-nitroisophthalate

This protocol describes the catalytic hydrogenation of dimethyl 5-nitroisophthalate to yield 3,5-dicarbomethoxyaniline.

#### Materials:

- Dimethyl 5-nitroisophthalate
- 10% Palladium on carbon (Pd/C)
- Methanol
- Ethyl acetate
- Celite

#### Procedure:

- In a suitable hydrogenation vessel, dissolve dimethyl 5-nitroisophthalate in a mixture of methanol and ethyl acetate.
- Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to approximately 50 psi.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 3,5-Dicarbomethoxyaniline.

#### Method 2: Esterification of 5-Aminoisophthalic Acid

This protocol details the Fischer esterification of 5-aminoisophthalic acid to produce 3,5-dicarbomethoxyaniline.[\[2\]](#)

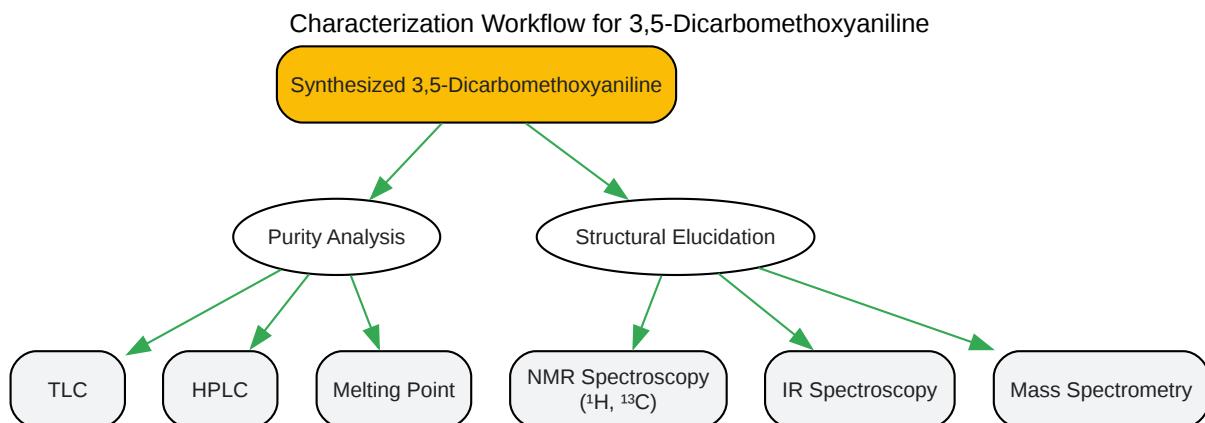
#### Materials:

- 5-Aminoisophthalic acid
- Methanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Suspend 5-aminoisophthalic acid in an excess of methanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dicarbomethoxyaniline.[2]


## Characterization of 3,5-Dicarbomethoxyaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3,5-Dicarbomethoxyaniline. The following tables summarize the expected analytical data.

### Spectroscopic Data

| Technique                                 | Data                                                    |
|-------------------------------------------|---------------------------------------------------------|
| <sup>1</sup> H NMR (DMSO-d <sub>6</sub> ) | A spectrum is available from ChemicalBook.[6]           |
| <sup>13</sup> C NMR                       | Spectral data is available from various sources.<br>[4] |
| Infrared (IR)                             | KBr pellet or ATR-IR data is available.[4]              |
| Mass Spectrometry (GC-MS)                 | m/z peaks at 209 (M+), 178, 150.[4]                     |

### Experimental Workflow for Characterization



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analytical characterization of synthesized 3,5-Dicarbomethoxyaniline.

## Applications

3,5-Dicarbomethoxyaniline serves as a key intermediate in various fields:

- Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[\[2\]](#)
- Polymer Chemistry: The amino and diester functionalities allow for its use as a monomer in the production of specialty polyamides and other high-performance polymers.[\[1\]](#)
- Dye Manufacturing: It is utilized in the synthesis of azo dyes and other colorants.[\[1\]](#)

## Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline. The detailed experimental protocols for its preparation via reduction and esterification pathways offer practical guidance for laboratory synthesis. The compiled physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of this important chemical intermediate. Its

versatile applications in pharmaceuticals, polymers, and dyes underscore its significance in chemical research and industry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Dimethyl 5-aminoisophthalate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-氨基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Characterization of 3,5-Dicarbomethoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182512#3-5-dicarbomethoxyaniline-synthesis-and-characterization]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)